5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(2-fluoroanilino)-N-[(4-fluorophenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c17-11-7-5-10(6-8-11)9-19-16(24)14-15(22-23-21-14)20-13-4-2-1-3-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTVWGSSYPLVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention for its diverse biological activities. Triazoles are known for their pharmacological potential and have been extensively studied in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 335.32 g/mol. The structure features a triazole ring substituted with fluorophenyl groups, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to 5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116) .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Triazole A | MCF7 | 10 |
| Triazole B | HCT116 | 15 |
| 5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | MCF7 | TBD |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Studies have demonstrated that triazole derivatives exhibit activity against both gram-positive and gram-negative bacteria. The compound could potentially inhibit pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 32 µg/mL |
| Triazole B | E. coli | 64 µg/mL |
| 5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |
The biological activity of triazoles often involves the inhibition of key enzymes or pathways in target organisms or cells. For example, some triazoles inhibit enzymes related to DNA synthesis or disrupt cellular signaling pathways critical for cancer cell proliferation .
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in clinical settings:
- Case Study on Anticancer Effects : A study involving a series of triazole compounds demonstrated that modifications in the fluorinated phenyl groups significantly enhanced cytotoxicity against MCF7 cells. The study emphasized structure-activity relationships (SAR) that could guide future drug design .
- Antimicrobial Efficacy : Another research project evaluated various triazoles against clinical isolates of E. coli and found that specific modifications led to improved antimicrobial potency. This highlights the importance of chemical structure in determining biological activity .
Q & A
Q. What are the optimal synthetic routes for 5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this triazole derivative typically involves sequential steps:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Amide Coupling : Reaction of the triazole-4-carboxylic acid intermediate with 4-fluorobenzylamine using coupling agents like EDC/HOBt .
Fluorophenyl Substitution : Introduction of the 2-fluoroaniline group via nucleophilic aromatic substitution.
Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cycloaddition to minimize side reactions .
- Solvent Selection : Use DMF or THF for improved solubility of aromatic intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
Characterization : Monitor via TLC (Rf ~0.3 in ethyl acetate) and confirm structure using (e.g., aromatic protons at δ 7.2–8.1 ppm) and (triazole C=O at ~165 ppm) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Methodological Answer: Discrepancies in bioactivity (e.g., IC variability in cancer cell lines) may arise from:
- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) affecting compound solubility .
- Metabolic Stability : Use hepatic microsomal assays to assess CYP450-mediated degradation .
- Cross-Validation : Compare results with structurally similar triazoles (e.g., 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) to identify structure-activity relationships (SAR) .
Advanced Approach : Apply machine learning models trained on PubChem bioassay data to predict off-target interactions .
Advanced Research Questions
Q. What computational strategies can predict the binding mechanism of this compound to kinase targets (e.g., EGFR or VEGFR2)?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize fluorophenyl-triazole interactions with hydrophobic residues (e.g., Leu694 in EGFR) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify key hydrogen bonds (e.g., triazole N-H with Thr766) .
Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG ≤ -8 kcal/mol indicates high affinity) .
Validation : Correlate computational results with kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
Q. How can researchers address the low aqueous solubility of this compound for in vivo studies?
Methodological Answer: Formulation Strategies :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (particle size < 200 nm, PDI < 0.2) prepared via solvent evaporation .
- Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance hydrophilicity .
Analytical Validation : - Measure solubility via shake-flask method (UV-Vis at λ = 260 nm).
- Assess stability in PBS (pH 7.4) over 24 hours using HPLC (C18 column, acetonitrile/water gradient) .
Q. What experimental designs are recommended to elucidate the metabolic pathways of this compound in preclinical models?
Methodological Answer:
In Vitro Metabolism :
- Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Identify metabolites via LC-MS/MS (Q-TOF, ESI+) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD Gentest™) to assess isoform-specific interactions .
In Vivo Studies :
- Administer 10 mg/kg (IV and PO) to Sprague-Dawley rats. Collect plasma at 0, 1, 4, 8, 24 hours.
- Quantify parent compound and metabolites using validated UPLC-MS/MS methods (LLOQ = 1 ng/mL) .
Structural and Mechanistic Questions
Q. How does the fluorine substitution pattern (2-fluorophenyl vs. 4-fluorophenyl) influence the compound’s conformational stability?
Methodological Answer:
- X-ray Crystallography : Compare crystal structures of analogs (e.g., 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) to identify torsional angles influenced by fluorine position .
- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level. 2-Fluorophenyl induces greater planarity (dihedral angle ~10°) vs. 4-F (dihedral ~25°), enhancing π-π stacking with aromatic kinase residues .
Q. What strategies can differentiate between on-target and off-target effects in phenotypic screening?
Methodological Answer:
- CRISPR Knockout : Generate isogenic cell lines lacking putative targets (e.g., EGFR KO via lentiviral sgRNA). Compare compound efficacy (e.g., IC shift ≥10-fold indicates on-target effect) .
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map kinase signaling perturbations (e.g., ERK/MAPK pathway inhibition) .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in compound synthesis?
Methodological Answer:
- Quality Control : Implement in-process monitoring via (e.g., triazole proton integration at δ 8.2 ppm) and HPLC purity (>98%) .
- DoE Optimization : Use factorial design (e.g., Minitab) to evaluate factors like reaction time (12–24 hr) and catalyst loading (5–10 mol% CuI) .
Q. What statistical methods are robust for analyzing dose-response data with high variability?
Methodological Answer:
- Four-Parameter Logistic Model : Fit data using GraphPad Prism (Hill slope = -1.2 to -1.8). Report IC with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates. Use hierarchical clustering to group similar dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
